3-(Benzyloxy)pyrrolidine-1-carbonitrile
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Overview
Description
3-(Benzyloxy)pyrrolidine-1-carbonitrile is a chemical compound characterized by a pyrrolidine ring substituted with a benzyloxy group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)pyrrolidine-1-carbonitrile typically involves the reaction of pyrrolidine derivatives with benzyl halides and cyanide sources.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)pyrrolidine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Benzyloxy)pyrrolidine-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)pyrrolidine-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the benzyloxy and nitrile groups.
3-(Benzyloxy)pyrrolidine: Lacks the nitrile group but retains the benzyloxy substitution.
Pyrrolidine-1-carbonitrile: Contains the nitrile group but lacks the benzyloxy substitution.
Uniqueness: 3-(Benzyloxy)pyrrolidine-1-carbonitrile is unique due to the presence of both the benzyloxy and nitrile groups, which confer distinct chemical properties and reactivity. This combination allows for versatile synthetic applications and potential biological activity .
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-phenylmethoxypyrrolidine-1-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c13-10-14-7-6-12(8-14)15-9-11-4-2-1-3-5-11/h1-5,12H,6-9H2 |
InChI Key |
UGMZPOGFVIKIJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1OCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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